ci-IP3/PM

Description

Properties

IUPAC Name |

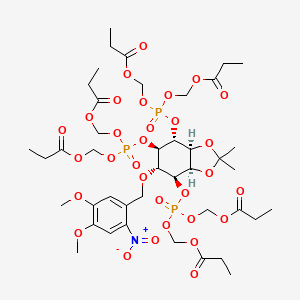

[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWIHZJMPHUCAI-RJQNPCEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64NO31P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to ci-IP3/PM: A Potent Tool for Probing Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of caged inositol 1,4,5-trisphosphate, acetoxymethyl ester (ci-IP3/PM), a powerful chemical tool for the precise spatial and temporal control of intracellular calcium (Ca²⁺) signaling. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and offer insights into data analysis and potential challenges.

Introduction: The Significance of Precise Calcium Signal Control

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. The spatial and temporal dynamics of Ca²⁺ signals—ranging from localized, transient "puffs" and "sparks" to global, oscillatory waves—encode specific information that dictates cellular responses.[1] To dissect these complex signaling pathways, researchers require tools that can mimic the rapid and localized release of endogenous signaling molecules. This compound has emerged as an invaluable asset in this endeavor, offering unparalleled control over the initiation of Ca²⁺ release from intracellular stores.

This compound is a cell-permeant derivative of inositol 1,4,5-trisphosphate (IP₃) that has been rendered temporarily inactive by a photolabile "caging" group.[2] This chemical modification allows the molecule to be loaded into intact cells without triggering premature Ca²⁺ release. Subsequent exposure to ultraviolet (UV) light cleaves the caging group, liberating the active IP₃ analog, i-IP₃, with high spatiotemporal precision. This "uncaging" process initiates the Ca²⁺ signaling cascade on demand, enabling researchers to investigate the downstream consequences with exquisite control.

The Molecular Mechanism of this compound Action

The efficacy of this compound as a research tool is rooted in a multi-step process that leverages both cellular machinery and external light-based activation.

Cellular Uptake and Intracellular Trapping

The native IP₃ molecule is highly charged and cannot passively cross the cell membrane. To overcome this, this compound is modified with acetoxymethyl (AM) esters. These lipophilic groups neutralize the negative charges of the phosphate groups, rendering the molecule membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the charged phosphate groups. This process effectively traps the caged IP₃ molecule within the cytoplasm, allowing it to accumulate to a desired concentration.

Photolytic Uncaging and Liberation of Active i-IP₃

The core of this compound's functionality lies in its "caged" design. The inositol ring is chemically linked to a photolabile protecting group, typically a nitroveratryl or a similar moiety. This caging group sterically hinders the binding of the IP₃ analog to its receptor, rendering it biologically inert.

Upon illumination with UV light of a specific wavelength (typically around 330-360 nm), the photolabile bond is rapidly cleaved in a process called photolysis.[3][4] This uncaging event releases the active IP₃ analog, D-2,3-O-isopropylidene-6-O-(2-nitro-4,5-dimethoxy)benzyl-myo-inositol 1,4,5-trisphosphate (i-IP₃).[1]

Signaling Pathway of this compound

Caption: Mechanism of this compound from cell entry to Ca²⁺ release.

Activation of IP₃ Receptors and Calcium Release

The liberated i-IP₃ is a potent agonist of IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels primarily located on the membrane of the endoplasmic reticulum (ER), the cell's main intracellular Ca²⁺ store. The binding of i-IP₃ to IP₃Rs triggers a conformational change in the receptor, leading to the opening of its channel pore. This allows Ca²⁺ ions to flow down their steep electrochemical gradient from the ER lumen into the cytoplasm, resulting in a rapid increase in cytosolic Ca²⁺ concentration. This localized increase in Ca²⁺ can then propagate as a wave throughout the cell, leading to a global Ca²⁺ signal.

Metabolic Stability of i-IP₃: A Key Advantage

A significant feature of the uncaging product of this compound, i-IP₃, is its metabolic stability. Unlike endogenous IP₃, which is rapidly metabolized by cellular enzymes, i-IP₃ is degraded at a much slower rate.[5][6] This prolonged presence of the active agonist leads to more sustained elevations in intracellular Ca²⁺ compared to those elicited by the uncaging of other caged IP₃ analogs like cm-IP₃/PM.[5] This property is particularly advantageous for studying cellular processes that are regulated by the duration and frequency of Ca²⁺ signals.

Comparative Analysis of Caged IP₃ Compounds

For researchers designing experiments, selecting the appropriate caged compound is crucial. The table below provides a comparison of key features of this compound and other commonly used caged IP₃ analogs.

| Feature | This compound | cm-IP3/PM | NPE-caged IP₃ |

| Cell Permeability | Yes (AM ester) | Yes (AM ester) | No (requires microinjection) |

| Uncaging Product | i-IP₃ (metabolically stable) | m-IP₃ (rapidly metabolized) | IP₃ (endogenous, rapidly metabolized) |

| Duration of Ca²⁺ Signal | Sustained | Transient | Transient |

| Photolysis Efficiency | Moderate | Moderate | Lower |

| Quantum Yield | Not consistently reported for the PM form, but related compounds show moderate efficiency. | Not consistently reported for the PM form. | ~0.04 - 0.065 |

| Primary Application | Studies requiring sustained Ca²⁺ signals and high spatiotemporal control in intact cells. | Studies mimicking transient endogenous Ca²⁺ signals in intact cells. | Kinetic studies in single cells via microinjection, where precise intracellular concentration is critical. |

Experimental Protocols

The successful application of this compound requires careful attention to experimental detail. The following protocols provide a general framework that can be adapted to specific cell types and experimental questions.

Cell Loading with this compound and a Calcium Indicator

This protocol describes the co-loading of cells with this compound and a fluorescent Ca²⁺ indicator, such as Fluo-4 AM or Cal-520 AM, for subsequent imaging of Ca²⁺ dynamics.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mM in dry DMSO)

-

Fluorescent Ca²⁺ indicator AM ester stock solution (e.g., 1 mM Fluo-4 AM in dry DMSO)

-

Pluronic F-127 (20% w/v in dry DMSO)

-

HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer

Procedure:

-

Prepare Loading Solution: For a final concentration of 1 µM this compound and 2-5 µM Ca²⁺ indicator, dilute the stock solutions in HBSS. To aid in the solubilization of the AM esters, first mix the stock solutions with an equal volume of 20% Pluronic F-127 before diluting in the final volume of HBSS. Vortex briefly.

-

Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 45-60 minutes at room temperature, protected from light.

-

De-esterification: After the loading period, aspirate the loading solution and wash the cells gently with fresh HBSS. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM esters by intracellular esterases.

Experimental Workflow for this compound Uncaging

Caption: A typical workflow for a this compound uncaging experiment.

UV Photolysis and Calcium Imaging

This protocol outlines the procedure for uncaging this compound and imaging the resulting Ca²⁺ signals using fluorescence microscopy. Total Internal Reflection Fluorescence (TIRF) microscopy is particularly well-suited for visualizing localized Ca²⁺ puffs near the adherent surface of the cell.

Equipment:

-

Inverted fluorescence microscope equipped with a UV light source (e.g., xenon arc lamp or UV laser) and appropriate filters.

-

High-speed, sensitive camera (e.g., EMCCD or sCMOS).

-

Objective suitable for fluorescence and, if applicable, TIRF microscopy.

-

Image acquisition software.

Procedure:

-

Microscope Setup: Mount the dish/coverslip with the loaded cells onto the microscope stage.

-

Cell Identification: Locate a healthy, well-adhered cell for the experiment.

-

Baseline Recording: Acquire a baseline fluorescence recording for a few seconds before the UV flash to establish the resting Ca²⁺ level (F₀).

-

Photolysis: Deliver a brief pulse of UV light (e.g., 50-200 ms) to the cell or a specific region of interest. The optimal duration and intensity of the UV flash should be determined empirically to achieve a desired level of Ca²⁺ release without causing phototoxicity.

-

Post-Flash Recording: Immediately following the UV flash, continue recording the fluorescence signal to capture the dynamics of the Ca²⁺ response.

Data Analysis of Calcium Puffs

The analysis of localized Ca²⁺ events like puffs requires specialized software to identify and characterize these transient signals.

Software:

-

Image analysis software such as ImageJ/Fiji or more specialized platforms like FLIKA (a Python-based application for Ca²⁺ signal analysis).[7][8]

Step-by-Step Analysis Guide:

-

Data Pre-processing: Correct for any photobleaching and background fluorescence.

-

Ratio Image Generation: Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to generate a ΔF/F₀ ratio image series. This corrects for variations in dye loading and cell thickness.

-

Puff Detection: Utilize automated or manual event detection algorithms to identify the spatial and temporal coordinates of Ca²⁺ puffs. Software like FLIKA is specifically designed for this purpose.[7][9]

-

Puff Characterization: For each identified puff, extract key parameters such as:

-

Amplitude: The peak ΔF/F₀ value.

-

Rise Time: The time taken to reach the peak amplitude.

-

Duration: The full duration at half-maximum (FDHM).

-

Frequency: The number of puffs per unit time.

-

Spatial Spread: The area over which the Ca²⁺ signal propagates.

-

Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| Low or no Ca²⁺ signal after uncaging | Incomplete de-esterification of AM esters. | Increase the de-esterification time after loading. |

| Insufficient UV light for photolysis. | Increase the duration or intensity of the UV flash. Calibrate your light source. | |

| Low expression of IP₃ receptors in the cell type. | Confirm IP₃R expression using immunofluorescence or western blotting. Consider using a different cell line. | |

| Degraded this compound stock solution. | Aliquot the stock solution upon receipt and store properly (desiccated at -20°C) to avoid repeated freeze-thaw cycles. | |

| High background fluorescence | Incomplete washing after loading. | Ensure thorough washing of cells after the loading step. |

| Dye compartmentalization (e.g., in mitochondria). | Reduce the loading concentration of the Ca²⁺ indicator or the incubation time. | |

| Phototoxicity or cell death | Excessive UV exposure. | Minimize the duration and intensity of the UV flash to the lowest effective level. Use a UV filter to block unnecessary wavelengths. |

| Photodamage from the imaging laser. | Reduce the laser power and exposure time for fluorescence imaging. | |

| Movement artifacts | Cell movement during imaging. | Ensure cells are well-adhered. Use a stage incubator to maintain stable temperature and CO₂ levels. |

Conclusion and Future Perspectives

This compound is a cornerstone tool for researchers investigating the intricate world of Ca²⁺ signaling. Its ability to be non-invasively loaded into cells and activated with high spatiotemporal resolution provides an unparalleled means to dissect the roles of IP₃-mediated Ca²⁺ release in a multitude of cellular functions. The sustained Ca²⁺ signals produced by its metabolically stable uncaging product, i-IP₃, offer unique advantages for studying processes governed by the duration of Ca²⁺ elevations.

As microscopy techniques continue to advance, with the advent of super-resolution and light-sheet modalities, the utility of this compound and other caged compounds will undoubtedly expand.[10] These technologies, in combination with genetically encoded Ca²⁺ indicators and sophisticated data analysis platforms, will continue to illuminate the complex and beautiful choreography of intracellular Ca²⁺ signals that underpin life itself.

References

- Ellefsen, K., Settle, B., Parker, I. & Smith, I. An algorithm for automated detection, localization and measurement of local calcium signals from camera-based imaging. Cell Calcium. 56, 147-156 (2014).

-

Lock, J. T., Ellefsen, K. L., Settle, B., Parker, I. & Smith, I. F. Applications of FLIKA, a Python-based image processing and analysis platform, for studying local events of cellular calcium signaling. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 1866 , 1171-1179 (2019). [Link]

-

Kantevari, S., Hoang, C. J., Ogrodnik, J., Egger, M., Niggli, E. & Ellis-Davies, G. C. R. Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells. Chembiochem. 7 , 174-180 (2006). [Link]

-

Dakin, K. & Li, W.-H. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium. 42 , 291-301 (2007). [Link]

-

flika: image processing for biologists. flika 0.2.25 documentation. [Link]

- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.

-

Keebler, M. V. & Taylor, C. W. Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science. 130 , 3728-3739 (2017). [Link]

-

Decrock, E., De Bock, M., Wang, N., Bol, M., Gadicherla, A. K. & Leybaert, L. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. Cold Spring Harbor Protocols. 2015 , pdb.prot076570 (2015). [Link]

- Ellis-Davies, G. C. R. Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience. 13, (2019).

-

CalciumFluxAnalysis. Open Source Image Processing Software. [Link]

- Fino, E., Araya, R. & Yuste, R. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits. 2, (2008).

- Nikolenko, V., Watson, B. O., Araya, R., Woodruff, A., Peterka, D. S. & Yuste, R. Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience. 13, (2019).

- Eilers, J., Schneggenburger, R. & Konnerth, A. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. Pflügers Archiv. 430, 1-10 (1995).

- Lock, J. T., Settle, B. D., Ellefsen, K. L., Smith, I. F. & Parker, I. CellSpecks: A Software for Automated Detection and Analysis of Calcium Channels in Live Cells. Biophysical Journal. 110, 289-295 (2016).

-

Wenzel, D., Wiegert, J. S., DePew, D. & Oertner, T. G. Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments. (92), e51921 (2014). [Link]

- Thurley, K., Tovey, S. C., Moenke, G., Prince, C., Meena, A., Thomas, A. P., Skupin, A., Taylor, C. W. & Falcke, M.

-

Lock, J. T., Dickinson, G. D., Tovey, S. C., Taylor, C. W. & Parker, I. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife. 9 , e56698 (2020). [Link]

- Ivanova, H., Vervliet, T., Missiaen, L., Parys, J. B., De Smedt, H. & Bultynck, G. The discovery and development of IP3 receptor modulators: An update. Expert Opinion on Drug Discovery. 10, 1035-1048 (2015).

- Ludema, M. C. Artifacts and Pitfalls in Coronary Artery Calcium Scoring. American Journal of Roentgenology. 186, 648-656 (2006).

- Williamson, J. R. & Monck, J. R. A metabolically stable analog of 1,4,5-inositol trisphosphate activates a novel K+ conductance in pyramidal cells of the rat hippocampal slice. Journal of Neurophysiology. 62, 1248-1251 (1989).

- Romano, S. A., Pérez-Schuster, V., Jouary, A., Candeo, A., Grienberger, C. & Bollmann, J. H.

- Thompson, R. Calcium Imaging and Caged compounds. FSU Biology. (2005).

- Andreev, A. & Ascencio, D.

- How to analyze intracellular calcium recording using imageJ. YouTube. (2021).

- Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E. T. & Ogden, D. (A) The general structure of caged compounds with a list of commonly...

- Warnke, S., Seo, J., von Helden, G. & Pagel, K. Giving the Green Light to Photochemical Uncaging of Large Biomolecules in High Vacuum.

- Joseph, S. K. & Williamson, J. R. Metabolism of inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate by the oocytes of Xenopus laevis. The Journal of biological chemistry. 264, 277-285 (1989).

- How do I analyse calcium imaging data?

- Pattni, K. & Banting, G. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases. Cellular Signalling. 16, 643-654 (2004).

- Blaauw, B., del Piccolo, P., Rodriguez, L., Mammucari, C., Sandri, M., Rizzuto, R. & Schiaffino, S. Uncaging of IP3 does not elicit appreciable calcium release in adult...

- Experiments. SiChem GmbH.

- Shuai, J. & Parker, I. From calcium blips to calcium puffs: Theoretical analysis of the requirements for interchannel communication. Proceedings of the National Academy of Sciences. 98, 11468-11473 (2001).

- de Rezende, B. C. S., de Molon, R. S., Bernardineli, N., Vivan, R. R., Duarte, M. A. H., de Andrade, F. B. & Garcia, L. da F. R. Expression of Metallic Artifacts Caused by Intracanal Medications with Different Chemical Compositions in Cone Beam Computed Tomography Images.

Sources

- 1. Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 7. Applications of FLIKA, a Python-based image processing and analysis platform, for studying local events of cellular calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of FLIKA, a Python-based image processing and analysis platform, for studying local events of cellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. flika: image processing for biologists — flika 0.2.25 documentation [flika-org.github.io]

- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

ci-IP3/PM role in intracellular calcium signaling

An In-depth Technical Guide on the Role of Inositol Trisphosphate in Intracellular Calcium Signaling: From Canonical Pathways to Advanced Probing with ci-IP3/PM and the Exploration of Plasma Membrane Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Language of Calcium

Intracellular calcium (Ca²⁺) is a versatile and universal second messenger that governs a vast array of cellular processes, from fertilization and proliferation to secretion and apoptosis.[1][2] The cell invests significant energy in maintaining a steep electrochemical gradient of Ca²⁺ across the plasma membrane and the membranes of intracellular organelles, most notably the endoplasmic reticulum (ER).[1][3] This gradient allows for rapid and localized transient increases in cytosolic Ca²⁺ concentration in response to external stimuli, creating complex spatial and temporal signals that are decoded by a plethora of Ca²⁺-binding proteins to elicit specific downstream responses.[4][5]

A cornerstone of intracellular Ca²⁺ signaling is the inositol 1,4,5-trisphosphate (IP₃) pathway.[6][7] This pathway serves as a critical link between the activation of cell surface receptors and the mobilization of Ca²⁺ from intracellular stores.[2][8] This technical guide provides an in-depth exploration of the IP₃ signaling cascade, starting from the canonical mechanism of ER Ca²⁺ release. We will then delve into advanced methodologies for dissecting this pathway with high spatiotemporal resolution, focusing on the utility of the cell-permeable caged IP₃ derivative, This compound . Finally, we will venture into the evolving and complex topic of IP₃ receptors functioning at the plasma membrane, a non-canonical role with significant implications for Ca²⁺ influx and cellular function.

The Canonical IP₃ Signaling Pathway: A Two-Messenger System

The canonical IP₃/DAG (diacylglycerol) pathway is initiated by the binding of a wide variety of extracellular ligands, such as hormones, growth factors, and neurotransmitters, to their respective cell surface receptors, primarily G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[6][9][10]

Mechanism of IP₃ Generation and Action:

-

Receptor Activation and PLC Engagement: Ligand binding triggers a conformational change in the receptor, leading to the activation of the membrane-associated enzyme, phospholipase C (PLC).[7][10] Different isoforms of PLC are activated by distinct receptor types; for instance, Gq-coupled GPCRs activate PLC-β, while RTKs typically activate PLC-γ.[2][7]

-

PIP₂ Hydrolysis: Activated PLC catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: the water-soluble IP₃ and the lipid-soluble diacylglycerol (DAG).[6][7][8]

-

IP₃ Diffusion and Receptor Binding: IP₃, being soluble, diffuses through the cytoplasm and binds to its specific receptor, the inositol 1,4,5-trisphosphate receptor (IP₃R), which is a ligand-gated Ca²⁺ channel predominantly located on the membrane of the endoplasmic reticulum.[4][7][11]

-

Ca²⁺ Release from the ER: The binding of IP₃ to the IP₃R induces a conformational change that opens the channel pore, allowing for the rapid efflux of Ca²⁺ from the high-concentration environment of the ER lumen into the cytosol, down its steep concentration gradient.[4][7]

-

Calcium-Induced Calcium Release (CICR): The IP₃R itself is allosterically regulated by cytosolic Ca²⁺ in a biphasic manner.[1][12] Low to moderate concentrations of Ca²⁺ potentiate IP₃-induced channel opening, a phenomenon known as calcium-induced calcium release (CICR).[11][12] This positive feedback mechanism is crucial for the propagation of Ca²⁺ signals as waves and oscillations throughout the cell.[4] At higher concentrations, Ca²⁺ becomes inhibitory, providing a negative feedback loop.[1][12]

-

Signal Termination: The IP₃ signal is terminated through its rapid metabolism. It can be dephosphorylated by inositol polyphosphate 5-phosphatase to inositol 1,4-bisphosphate (IP₂) or phosphorylated by IP₃ 3-kinase to inositol 1,3,4,5-tetrakisphosphate (IP₄), both of which have lower affinity for the IP₃R.[2][8]

Beyond the ER: IP₃ Receptors on the Plasma Membrane

While the vast majority of IP₃Rs are localized to the ER, a growing body of evidence suggests that functional IP₃Rs are also present on the plasma membrane (PM) in some cell types, including lymphocytes. [13][14]This localization is not a biological artifact; these PM-IP₃Rs appear to constitute a distinct Ca²⁺ entry pathway, separate from the well-characterized store-operated Ca²⁺ entry (SOCE) pathway.

Evidence and Functional Implications:

-

Direct Electrophysiological Evidence: Whole-cell patch-clamp studies on DT40 B cells have demonstrated that the application of IP₃ to the intracellular side can activate a Ca²⁺-permeable current at the plasma membrane. [14][15]This current is absent in cells lacking IP₃Rs and is restored upon re-expression of the receptor. [14]* Unique Properties: Studies suggest that PM-IP₃Rs may have different ligand affinities compared to their ER counterparts. For example, in lymphocytes, the PM-IP₃R shows a lower affinity for IP₃ but a higher affinity for its metabolite, inositol 1,3,4,5-tetrakisphosphate (IP₄). [16]* Contribution to Ca²⁺ Entry: In B-lymphocytes, it has been shown that a significant portion of the Ca²⁺ entry triggered by B-cell receptor (BCR) activation is mediated by a very small number of functional IP₃Rs in the plasma membrane. [13][14]This suggests that even a few large-conductance PM-IP₃R channels can have a substantial impact on local Ca²⁺ signaling. [13] The existence of PM-IP₃Rs challenges the traditional view of IP₃ signaling being solely about release from internal stores. It introduces a mechanism for direct IP₃-gated Ca²⁺ influx, which could have profound consequences for signaling events localized near the plasma membrane.

Conclusion and Future Directions

The IP₃ signaling pathway remains a central and intensely studied area of cell biology. While the canonical model of ER Ca²⁺ release is well-established, the tools and concepts available to researchers are continually evolving. The development of sophisticated chemical probes like This compound has empowered scientists to dissect the intricate choreography of Ca²⁺ signals with unprecedented precision, moving beyond mere observation to direct functional manipulation.

Furthermore, the discovery of IP₃Rs in unexpected locations, such as the plasma membrane, opens up new avenues of investigation. Key questions for the future include:

-

What is the full extent of PM-IP₃R expression across different cell types and tissues?

-

What molecular mechanisms target and stabilize IP₃Rs at the plasma membrane?

-

How does the cell differentially regulate Ca²⁺ influx through PM-IP₃Rs versus SOCE to achieve signaling specificity?

-

Can PM-IP₃Rs be selectively targeted for therapeutic intervention in diseases like autoimmune disorders or cancer?

Answering these questions will require a multidisciplinary approach, combining advanced imaging, electrophysiology, molecular biology, and chemical biology. The continued exploration of the IP₃/Ca²⁺ signaling axis promises to yield fundamental insights into cellular regulation in both health and disease, offering new opportunities for the development of novel therapeutics.

References

-

Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291-301. [Link]

-

Dickinson, G. D., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]

-

Taylor, C. W., et al. (2006). Plasma membrane IP3 receptors. Biochemical Society transactions, 34(Pt 5), 922–925. [Link]

-

GeeksforGeeks. (2022). IP3 and DAG Signaling Pathway. GeeksforGeeks. [Link]

-

Prole, D. L., & Taylor, C. W. (2016). Inositol 1,4,5-trisphosphate receptors and their protein partners as signalling hubs. The Journal of physiology, 594(11), 2849–2866. [Link]

-

Dickinson, G. D., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. PubMed Central. [Link]

-

JJ Medicine. (2018). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System. YouTube. [Link]

-

Wikipedia. (n.d.). Inositol trisphosphate. Wikipedia. [Link]

-

Taylor, C. W., & Richardson, A. (1991). Structure and function of inositol trisphosphate receptors. Pharmacology & therapeutics, 51(1), 97–137. [Link]

-

Medicosis Perfectionalis. (2019). IP3 DAG Calcium Pathway. YouTube. [Link]

-

Taylor, C. W. (2018). IP3 receptors – lessons from analyses ex cellula. Journal of Cell Science, 131(23), jcs222534. [Link]

-

Prole, D. L., & Taylor, C. W. (2019). Structure and Function of IP3 Receptors. Cold Spring Harbor perspectives in biology, 11(6), a035070. [Link]

-

Prole, D. L., & Taylor, C. W. (2019). Structure and Function of IP3 Receptors. SciSpace. [Link]

-

Ivanova, H., et al. (2018). IP3 Receptor Properties and Function at Membrane Contact Sites. Advances in experimental medicine and biology, 1053, 129–153. [Link]

-

Khan, A. A., et al. (1992). Plasma membrane inositol 1,4,5-trisphosphate receptor of lymphocytes: selective enrichment in sialic acid and unique binding specificity. Proceedings of the National Academy of Sciences of the United States of America, 89(7), 2849–2853. [Link]

-

Taylor & Francis Online. (n.d.). IP3 receptor – Knowledge and References. Taylor & Francis Online. [Link]

-

Putney, J. W., Jr. (1987). Metabolism and functions of inositol phosphates. Endocrine reviews, 8(3), 259–268. [Link]

-

Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological reviews, 96(4), 1261–1296. [Link]

-

Dellis, O., et al. (2006). Ca2+ entry through plasma membrane IP3 receptors. Science, 313(5784), 229–233. [Link]

-

Taylor, C. W., & Prole, D. L. (2011). IP3 Receptors: Toward Understanding Their Activation. Cold Spring Harbor perspectives in biology, 3(10), a004010. [Link]

-

Reactome. (n.d.). Synthesis of IP3 and IP4 in the cytosol. Reactome Pathway Database. [Link]

-

Dellis, O., et al. (2006). Ca2+ Entry Through Plasma Membrane IP3 Receptors. ResearchGate. [Link]

Sources

- 1. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Structure and function of inositol trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 8. Metabolism and functions of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 13. Plasma membrane IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ca2+ entry through plasma membrane IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Plasma membrane inositol 1,4,5-trisphosphate receptor of lymphocytes: selective enrichment in sialic acid and unique binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ci-IP3/PM: Precision Control of Intracellular Calcium Signaling

The Challenge: Spatiotemporal Control of a Ubiquitous Second Messenger

The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a cornerstone of cellular communication, translating a vast array of extracellular stimuli into intracellular Ca²⁺ signals.[1][2] Activation of cell surface receptors, such as G-protein-coupled receptors (GPCRs), triggers phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), generating IP3.[1][3] IP3 then diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), opening these channels and liberating stored Ca²⁺ into the cytoplasm.[2][3]

This elevation in cytosolic Ca²⁺ orchestrates a multitude of physiological processes, from gene transcription and cell proliferation to muscle contraction and neurotransmission.[4] A critical challenge in studying this pathway is the ability to isolate and control the IP3-mediated step with high temporal and spatial precision. Traditional methods, such as the application of external agonists, activate a cascade of upstream and parallel signaling events, complicating the interpretation of downstream Ca²⁺ dynamics.

This is where "caged" compounds provide an elegant solution. These are biologically inert molecules that have been rendered inactive by a photolabile protecting group.[4] A pulse of light at a specific wavelength cleaves this "cage," releasing the active molecule instantaneously and at a defined subcellular location.[5]

Figure 2: Mechanism of ci-IP3/PM Action.

| Property | Description | Reference |

| Full Chemical Name | 6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate] | [6][7] |

| Molecular Formula | C42H64NO31P3 | [7] |

| Molecular Weight | 1171.87 g/mol | [6] |

| Form | Caged, cell-permeant derivative of IP3 | [8][9] |

| Photolysis Wavelength | ~330 nm | |

| Solubility | Soluble in DMSO | |

| Uncaged Product | i-IP3 (d-2,3-O-isopropylidene-IP3), a potent IP3R agonist | [10] |

Table 1: Technical Specifications of this compound.

Experimental Design and Protocol: A Self-Validating System

The trustworthiness of any experiment using caged compounds hinges on a rigorously controlled design. The goal is to unequivocally demonstrate that the observed Ca²⁺ signal is a direct consequence of photoreleased i-IP3 and not an artifact of the reagents or instrumentation.

Core Experimental Workflow

The fundamental experiment involves co-loading cultured cells with this compound and a fluorescent Ca²⁺ indicator (e.g., Cal-520 AM, Fluo-8 AM). After an incubation period to allow for de-esterification, the cells are imaged on a microscope equipped for fluorescence imaging and photolysis. A baseline fluorescence is recorded before a brief UV flash is delivered to uncage the ci-IP3. The subsequent change in indicator fluorescence, reporting the increase in cytosolic Ca²⁺, is recorded over time.

dot

Figure 3: Self-Validating Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol is a robust starting point and should be optimized for specific cell types and experimental goals.

Reagents & Preparation:

-

This compound Stock: Prepare a 1 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Ca²⁺ Indicator Stock: Prepare a 1-5 mM stock solution of the acetoxymethyl (AM) ester form of a suitable indicator (e.g., Cal-520 AM) in anhydrous DMSO.

-

Pluronic F-127: Prepare a 20% (w/v) solution in DMSO to aid in the solubilization of AM esters in aqueous media. [11][12]* Imaging Buffer: A HEPES-buffered saline solution (HBSS) is typically used. For studying ER release exclusively, a Ca²⁺-free HBSS containing a low concentration of EGTA (e.g., 100-300 µM) is recommended to chelate extracellular Ca²⁺. [11] Procedure:

-

Cell Plating: Plate cells on imaging-quality glass-bottom dishes or coverslips 24-48 hours prior to the experiment to allow for adherence.

-

Loading Solution Preparation: For a final volume of 1 mL of imaging buffer, prepare a loading solution with the desired final concentrations. A typical starting point is 1 µM this compound and 2-5 µM Ca²⁺ indicator. [12][13] * Causality Insight: First, dilute the stock solutions of this compound and the indicator into a small volume of buffer. Add an equal volume of buffer containing Pluronic F-127 (for a final concentration of ~0.02%) and vortex briefly. This prevents the hydrophobic dyes from precipitating upon dilution into the larger volume of aqueous buffer.

-

Cell Loading: Aspirate the culture medium from the cells and replace it with the loading solution.

-

Incubation: Incubate the cells for 60-80 minutes at room temperature or 37°C, protected from light. [14]The optimal time and temperature must be determined empirically to balance sufficient loading with potential cytotoxicity.

-

Wash and De-esterification: Aspirate the loading solution and wash the cells gently 2-3 times with fresh imaging buffer. Add fresh imaging buffer and incubate for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM/PM groups by intracellular esterases. [13]6. Microscopy and Photolysis:

-

Mount the dish on the microscope stage. An imaging system capable of rapid image acquisition (e.g., >10 frames per second) is ideal.

-

Locate a field of healthy cells and acquire a stable baseline fluorescence signal for 10-30 seconds.

-

Deliver a brief (e.g., 100-500 ms) flash of UV light using a xenon arc lamp or a targeted laser, filtered to the appropriate wavelength range (e.g., 350-400 nm). [11][12]The duration of the flash is the primary determinant of the amount of i-IP3 released.

-

Continue to record fluorescence for several minutes to capture the entire Ca²⁺ transient, including its rise and decay phases.

-

| Parameter | Recommended Starting Range | Rationale & Optimization Notes |

| This compound Concentration | 1 - 5 µM | Higher concentrations yield larger responses but increase the risk of off-target effects or incomplete loading. Titrate to find the minimum effective concentration. |

| Ca²⁺ Indicator Concentration | 2 - 5 µM | Must be sufficient for a strong signal-to-noise ratio but low enough to avoid significant Ca²⁺ buffering, which can alter transient kinetics. |

| Loading Time | 60 - 80 minutes | Cell-type dependent. Insufficient time leads to a weak signal; excessive time can cause cytotoxicity. |

| UV Flash Duration | 100 - 500 ms | Directly controls the concentration of uncaged i-IP3. Use shorter flashes for subtle, puff-like events and longer flashes for global Ca²⁺ waves. |

Table 2: Key Experimental Parameters for Optimization.

Applications and Data Interpretation

The power of this compound lies in its ability to generate clean, interpretable data on the direct consequences of IP3R activation.

-

Dissecting Elementary Ca²⁺ Events: By carefully titrating the UV flash duration, researchers can release sub-maximal concentrations of i-IP3, allowing for the visualization of elementary Ca²⁺ release events known as "Ca²⁺ puffs." [10][15]These localized signals arise from the coordinated opening of a small cluster of IP3Rs and are considered the fundamental building blocks of global Ca²⁺ waves. [10][16]Studies have used ci-IP3 to demonstrate that puffs evoked by photoreleased IP3 occur at the same fixed, immobile intracellular sites as those triggered by physiological agonists. [10][16]

-

Isolating IP3 Pathway from Upstream Signaling: this compound allows for the direct activation of IP3Rs, bypassing the entire signal transduction cascade from the cell surface receptor. This is invaluable for determining whether a cellular response is truly mediated by the IP3/Ca²⁺ axis or by parallel pathways (e.g., those involving diacylglycerol and PKC) that are co-activated by agonists.

-

Investigating IP3R Regulation: The tool can be used to study the regulation of IP3Rs by factors other than IP3 itself. For instance, by uncaging a fixed amount of i-IP3 under different cellular conditions (e.g., varying cytosolic Ca²⁺ levels), one can probe the biphasic regulation of the IP3R by Ca²⁺ (Ca²⁺-induced Ca²⁺ release). [11][12]

-

Probing Intercellular Communication: In cells connected by gap junctions, the photorelease of i-IP3 in a single cell can be used to study the propagation of Ca²⁺ waves to neighboring cells, providing a quantitative method to assess gap junctional coupling. [17] The use of this compound, when combined with rigorous controls and high-resolution imaging, provides an unparalleled method for achieving precise spatiotemporal control over the IP3 signaling pathway, enabling deep and unambiguous insights into the intricate world of intracellular Ca²⁺ signaling.

References

-

Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291–301. [Link]

-

Lock, J. T., Parker, I., & Smith, I. F. (2017). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science, 130(21), 3703–3714. [Link]

-

Prole, D. L., & Taylor, C. W. (2019). Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. Journal of Biological Chemistry, 294(1), 208–221. [Link]

-

Nabekura, J., & Grynkiewicz, G. (1989). Ca2(+)-induced Ca2+ release as examined by photolysis of caged Ca2+ in single ventricular myocytes. Biophysical Journal, 56(6), 1169–1180. [Link]

-

This compound (6210). (n.d.). Tocris, Part of Bio-Techne. [Link]

-

Ellefsen, K. L., Settle, B. A., Parker, I., & Smith, I. F. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]

-

Ellis-Davies, G. C. (2007). Useful caged compounds for cell physiology. Accounts of Chemical Research, 40(12), 1420–1428. [Link]

-

Global Ca²⁺ spikes or Ca²⁺ waves induced by photolysis of caged IP3. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). Shanghai Yiyan Biotechnology Co., Ltd. [Link]

-

Ellefsen, K. L., Settle, B. A., Parker, I., & Smith, I. F. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9. [Link]

-

Lock, J. T., Parker, I., & Smith, I. F. (2017). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science, 130(21), 3703–3714. [Link]

-

Skupin, A., Kettenmann, H., & Winkler, U. (2008). Modeling IP3-induced Ca2+ signaling based on its interspike interval statistics. Biophysical Journal, 94(6), 2404–2417. [Link]

-

Ca2+ Caging and Uncaging. (2013). Springer Nature Experiments. [Link]

-

Prole, D. L., & Taylor, C. W. (2019). Structure and Function of IP3 Receptors. Cold Spring Harbor Perspectives in Biology, 11(5), a032225. [Link]

-

Development and application of caged calcium. (2001). ResearchGate. [Link]

-

Photo-uncaged IP3 evokes reproducible Ca²⁺ responses that are blocked... (n.d.). ResearchGate. [Link]

-

Leybaert, L., & Sanderson, M. J. (2001). Intercellular calcium signaling and flash photolysis of caged compounds. A sensitive method to evaluate gap junctional coupling. Methods in Molecular Biology, 154, 407–430. [Link]

-

Cifuentes, M. E., Delaney, T., & Rebecchi, M. J. (1994). D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes. Journal of Biological Chemistry, 269(29), 19091–19095. [Link]

-

Keebler, M. V., & Taylor, C. W. (2017). Ca2+ signals initiate at immobile IP3 receptors adjacent to ER-plasma membrane junctions. Nature Communications, 8, 15625. [Link]

-

Experiments. (n.d.). SiChem GmbH. [Link]

-

Eckmann, L., Rudolf, M. T., Ptasznik, A., Schultz, C., Jiang, T., Wolfson, N., Tsien, R., Fierer, J., Shears, S. B., Traynor-Kaplan, A., & Insel, P. A. (1997). D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. Proceedings of the National Academy of Sciences of the United States of America, 94(26), 14456–14460. [Link]

-

Polokoff, M. A., Bencen, G. H., Vacca, J. P., deSolms, S. J., Young, S. D., & Huff, J. R. (1991). The Ca2+ release activities of D-myo-inositol 1,4,5-trisphosphate analogs are quantized. Cell Calcium, 12(6), 395–401. [Link]

-

Uncaging of IP3 does not elicit appreciable calcium release in adult... (n.d.). ResearchGate. [Link]

-

Li, Y., Li, Y., Xie, R., Yue, J., & Zhu, M. (2017). Type 3 Inositol 1,4,5-Trisphosphate Receptor is a Crucial Regulator of Calcium Dynamics Mediated by Endoplasmic Reticulum in HEK Cells. Scientific Reports, 7(1), 11440. [Link]

-

Politi, A., Gaspers, L. D., Thomas, A. P., & Höfer, T. (2006). Models of IP3 and Ca2+ Oscillations: Frequency Encoding and Identification of Underlying Feedbacks. Biophysical Journal, 90(9), 3120–3133. [Link]

-

Ellefsen, K. L., Settle, B. A., Parker, I., & Smith, I. F. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. PubMed. [Link]

Sources

- 1. Modeling IP3-induced Ca2+ signaling based on its interspike interval statistics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]

- 6. bio-techne.com [bio-techne.com]

- 7. medkoo.com [medkoo.com]

- 8. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 13. Ca2+ signals initiate at immobile IP3 receptors adjacent to ER-plasma membrane junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sichem.de [sichem.de]

- 15. Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intercellular calcium signaling and flash photolysis of caged compounds. A sensitive method to evaluate gap junctional coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ci-IP3/PM for Studying IP3 Receptor Function

<Senior Application Scientist >

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of caged inositol 1,4,5-trisphosphate (IP3) acetoxymethyl ester (ci-IP3/PM) as a powerful tool for investigating IP3 receptor (IP3R) function in living cells. We delve into the foundational principles of IP3 signaling, the rationale for using caged compounds, and the specific advantages of this compound. This guide offers detailed, field-proven protocols for cell loading, photolytic uncaging, and subsequent measurement of IP3R-mediated calcium (Ca2+) release. By integrating mechanistic explanations with practical experimental workflows, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to dissect the intricacies of IP3-mediated Ca2+ signaling with high spatiotemporal precision.

Introduction: The Central Role of IP3 in Cellular Signaling

Inositol 1,4,5-trisphosphate (IP3) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene transcription, secretion, and mitochondrial energetics.[1] The canonical IP3 signaling pathway is initiated by the activation of cell surface receptors, such as G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn stimulate phospholipase C (PLC).[2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to generate two second messengers: diacylglycerol (DAG) and IP3.[4][5] While DAG remains in the plasma membrane to activate protein kinase C (PKC), the water-soluble IP3 diffuses through the cytosol and binds to its specific receptors, the IP3 receptors (IP3Rs), located predominantly on the membrane of the endoplasmic reticulum (ER), the cell's primary intracellular Ca2+ store.[2][6]

Vertebrates express three closely related IP3R subtypes (IP3R1, IP3R2, and IP3R3) that assemble into homo- or heterotetrameric channels.[6][7][8] The binding of IP3 to its receptor primes the channel to be opened by cytosolic Ca2+, a process known as Ca2+-induced Ca2+ release (CICR).[1][2] This dual regulation by both IP3 and Ca2+ is fundamental to the generation of complex spatial and temporal Ca2+ signals, such as Ca2+ puffs and waves, which are the building blocks of cellular Ca2+ signaling.[2][9]

The Challenge: Precisely Controlling Intracellular IP3

Studying the intricate dynamics of IP3R function has been historically challenging due to the difficulty of controlling the concentration of IP3 within intact cells with high temporal and spatial resolution. Traditional methods, such as the application of exogenous agonists to stimulate endogenous IP3 production, often lead to global and prolonged increases in IP3, making it difficult to dissect the rapid kinetics and localized nature of IP3R activation.[1] Microinjection of IP3 can provide some level of control but is invasive and technically demanding.

The Solution: Caged Compounds for Spatiotemporal Control

The development of "caged" compounds has revolutionized the study of intracellular signaling pathways.[10][11][12] A caged compound is a biologically active molecule that has been rendered inert by a photolabile protecting group (the "cage").[13] This cage can be rapidly removed by a flash of light, typically in the near-ultraviolet (UV) range, releasing the active molecule at a precise time and location.[10][14] This technique, known as flash photolysis, offers unparalleled spatiotemporal control over the concentration of second messengers like IP3.[15]

This compound: A Superior Tool for IP3R Research

This compound, or D-2,3,-O-Isopropylidene-6-O-(2-nitro-4,5 dimethoxy) benzyl-myo-Inositol 1,4,5,-trisphosphate Hexakis (propionoxymethyl) ester, is a cell-permeant, caged derivative of IP3.[1][16] It possesses several key features that make it an invaluable tool for studying IP3R function.

Mechanism of Action

The this compound molecule is designed for efficient loading into live cells and precise, light-inducible activation.

-

Cell Permeability: The acetoxymethyl (AM) ester groups render the otherwise charged IP3 molecule lipophilic, allowing it to passively diffuse across the cell membrane.[17]

-

Intracellular Trapping: Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the charged phosphate groups. This traps the caged IP3 (ci-IP3) within the cytosol, preventing it from leaking out.[17]

-

Photolytic Release: Upon exposure to a brief pulse of UV light (optimally around 330 nm), the photolabile caging group is cleaved, releasing the active form of IP3, referred to as i-IP3.[18]

-

IP3R Activation: The liberated i-IP3 is a potent agonist of IP3Rs, binding to the receptors and inducing the release of Ca2+ from the ER.[17]

Key Advantages of this compound

-

Non-Invasive Loading: Unlike microinjection, loading cells with this compound is a simple and non-invasive process.[17]

-

High Intracellular Concentrations: Cells can be loaded with high concentrations of ci-IP3 without prematurely activating IP3Rs.[17]

-

Spatiotemporal Precision: Flash photolysis allows for the release of i-IP3 in specific subcellular regions and at precise time points, enabling the study of localized Ca2+ signaling events.[19]

-

Metabolic Stability of i-IP3: The uncaged product, i-IP3, is metabolized more slowly than endogenous IP3, resulting in a more sustained elevation of the second messenger and prolonged Ca2+ signals, which can be advantageous for certain experimental designs.[1][17]

Comparison with Other Methods

| Method | Advantages | Disadvantages |

| This compound | Non-invasive loading, high spatiotemporal control, sustained i-IP3 signal.[1][17][19] | Requires specialized photolysis equipment, potential for phototoxicity with high UV doses.[13] |

| Agonist Stimulation | Simple to implement, utilizes endogenous signaling pathways. | Lacks spatial control, prolonged and global IP3 elevation.[1] |

| Microinjection of IP3 | Direct delivery of active IP3. | Invasive, technically challenging, difficult to control concentration precisely. |

Experimental Protocols

Reagent Preparation and Storage

This compound Stock Solution:

-

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[18]

-

Preparation: Prepare a 1-5 mM stock solution in high-quality, anhydrous DMSO.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[18] Repeated freeze-thaw cycles should be avoided.

Pluronic F-127:

-

Pluronic F-127 is a non-ionic surfactant that aids in the solubilization of AM esters in aqueous media.[1][20]

-

Prepare a 20% (w/v) stock solution in DMSO.

Calcium Indicator Dyes (e.g., Fura-2 AM):

-

Fura-2 AM is a ratiometric fluorescent dye commonly used for measuring intracellular Ca2+ concentrations.[21]

-

Prepare a 1-5 mM stock solution in DMSO.

-

Store at -20°C, protected from light.

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

-

Adherent cells cultured on glass coverslips

-

This compound stock solution

-

Fura-2 AM stock solution

-

Pluronic F-127 stock solution

-

HEPES-buffered salt solution (HBSS) or other appropriate physiological buffer

Procedure:

-

Prepare Loading Solution:

-

In a microcentrifuge tube, mix equal volumes of the this compound and Pluronic F-127 stock solutions. For example, to achieve a final concentration of 1 µM this compound, you might mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic F-127.

-

Vortex the mixture vigorously for 1 minute to facilitate solubilization.[22]

-

Add the Fura-2 AM stock solution to the mixture to achieve a final concentration of 1-5 µM.

-

Dilute this mixture into pre-warmed (37°C) HBSS to the final desired concentrations (e.g., 1-5 µM for this compound and Fura-2 AM).

-

-

Cell Loading:

-

Aspirate the culture medium from the cells on the coverslip.

-

Gently add the loading solution to the cells, ensuring the coverslip is fully submerged.

-

Incubate the cells at room temperature or 37°C for 30-60 minutes in the dark.[23] The optimal loading time and temperature should be determined empirically.

-

-

Washing:

-

After the incubation period, aspirate the loading solution.

-

Wash the cells 2-3 times with fresh, pre-warmed HBSS to remove extracellular dye and caged compound.

-

Allow the cells to de-esterify the dyes for an additional 15-30 minutes at room temperature in the dark before imaging.

-

Photolysis and Calcium Imaging

Equipment:

-

Inverted fluorescence microscope equipped for ratiometric imaging (e.g., with excitation wavelengths of 340 nm and 380 nm for Fura-2).[24]

-

A flash lamp system or a UV laser for photolysis.[14]

-

A high-speed, sensitive camera.

-

Image acquisition and analysis software.

Procedure:

-

Mount Coverslip: Mount the coverslip with the loaded cells onto the imaging chamber on the microscope stage.

-

Locate Cells: Using transmitted light or low-intensity fluorescence, locate a field of healthy, well-loaded cells.

-

Baseline Recording:

-

Begin acquiring ratiometric images by alternating excitation between 340 nm and 380 nm and measuring the emission at ~505 nm for Fura-2.[21]

-

Record a stable baseline for a sufficient period (e.g., 30-60 seconds) to ensure the cells are in a resting state.

-

-

Photolysis (Uncaging):

-

Deliver a brief, intense flash of UV light (e.g., from a Xenon flash lamp) to the desired area of the cell or the entire field of view.[14]

-

The duration and intensity of the flash should be optimized to release a sufficient amount of i-IP3 to elicit a Ca2+ response while minimizing phototoxicity.[13]

-

-

Post-Flash Recording:

-

Continue acquiring ratiometric images immediately after the flash to capture the resulting Ca2+ transient. The acquisition rate should be fast enough to resolve the kinetics of the Ca2+ release.[25]

-

-

Data Analysis:

-

The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular Ca2+ concentration.[22]

-

The Ca2+ response is typically expressed as the change in this ratio over the baseline ratio (ΔR/R0).

-

Self-Validating Controls

To ensure the trustworthiness of the experimental results, the following controls are essential:

-

No UV Control: Expose loaded cells to the imaging protocol without the UV flash. No Ca2+ response should be observed, confirming that the imaging light itself does not cause Ca2+ release.

-

UV Only Control (No Cage): Expose cells loaded only with the Ca2+ indicator (e.g., Fura-2 AM) to the UV flash. This control verifies that the UV flash does not induce a Ca2+ response in the absence of the caged compound.[13]

-

IP3R Antagonist Control: Pre-incubate loaded cells with a known IP3R antagonist (e.g., 2-APB or Xestospongin C). A significantly attenuated or abolished Ca2+ response following uncaging confirms that the observed signal is indeed mediated by IP3Rs.[26]

-

ER Ca2+ Store Depletion: Pre-treat cells with a SERCA pump inhibitor like thapsigargin or cyclopiazonic acid (CPA) to deplete ER Ca2+ stores.[1] The absence of a Ca2+ response after uncaging confirms that the Ca2+ is released from the ER.

Conclusion and Future Directions

This compound has emerged as an indispensable tool for the precise investigation of IP3R function. Its ability to be non-invasively loaded into cells and subsequently activated with high spatiotemporal resolution provides an unparalleled advantage over traditional methods. By following the detailed protocols and incorporating the necessary controls outlined in this guide, researchers can confidently dissect the complex mechanisms of IP3-mediated Ca2+ signaling.

Future advancements may focus on the development of caged IP3 analogs with different photophysical properties, such as two-photon uncaging capabilities for even greater spatial resolution and reduced phototoxicity, or variants with different affinities for IP3R subtypes.[27] The continued application of tools like this compound will undoubtedly lead to a deeper understanding of the role of IP3Rs in health and disease, paving the way for novel therapeutic strategies targeting this critical signaling pathway.

References

-

Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. (n.d.). Physiology. [Link]

-

Flash photolysis of caged compounds. (n.d.). Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

-

Flash photolysis of caged compounds: new tools for cellular physiology. (1989). Trends in Neurosciences. [Link]

-

Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons. (2011). Journal of Visualized Experiments. [Link]

-

Caged compounds: photorelease technology for control of cellular chemistry and physiology. (n.d.). Nature Methods. [Link]

-

Intracellular magnesium and inositol 1,4,5-trisphosphate receptor: molecular mechanisms of interaction, physiology and pharmacology. (1998). Magnesium Research. [Link]

-

Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. (2007). Cell Calcium. [Link]

-

Structure and Function of IP3 Receptors. (2019). Cold Spring Harbor Perspectives in Biology. [Link]

-

IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. (2020). eLife. [Link]

-

The discovery and development of IP3 receptor modulators: an update. (n.d.). Expert Opinion on Drug Discovery. [Link]

-

Calcium imaging of cortical neurons using Fura-2 AM. (2009). Journal of Visualized Experiments. [Link]

-

Analysis of IP3 receptors in and out of cells. (2012). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

IP3 receptor – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. (2017). Journal of Cell Science. [Link]

-

Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009). Journal of Visualized Experiments. [Link]

-

How Does Calcium Imaging Work | Calcium Indicators. (n.d.). Andor Technology. [Link]

-

Comparison of in vitro calcium imaging with fura-2, fluo-4 and GCaMP3... (n.d.). ResearchGate. [Link]

-

IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. (2020). PubMed Central. [Link]

-

Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. (2004). Neuron. [Link]

-

Termination of Ca2+ puffs during IP3-evoked global Ca2+ signals. (2021). The Journal of General Physiology. [Link]

-

Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. (2011). ACS Chemical Neuroscience. [Link]

-

The discovery and development of IP3 receptor modulators: An update. (2020). Expert Opinion on Drug Discovery. [Link]

-

Photo‐uncaged IP3 evokes reproducible Ca²⁺ responses that are blocked... (n.d.). ResearchGate. [Link]

-

Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. (2015). Methods in Molecular Biology. [Link]

-

Degrading IP3 by loading the cells with IP3 5-phosphatase reduces the... (n.d.). ResearchGate. [Link]

-

Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3. (2021). Cell Reports. [Link]

-

Synthesis of IP3 and IP4 in the cytosol. (n.d.). Reactome. [Link]

-

Inositol Triphosphate (IP3) and Calcium Signaling Pathway. (2018). YouTube. [Link]

-

CSIR NET Life Science Previous Year Questions and Solution on Cell-Cell Communication. (n.d.). Pathfinder Academy. [Link]

Sources

- 1. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 2. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Reactome | Synthesis of IP3 and IP4 in the cytosol [reactome.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Analysis of IP3 receptors in and out of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. plymsea.ac.uk [plymsea.ac.uk]

- 14. Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rndsystems.com [rndsystems.com]

- 19. Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Termination of Ca2+ puffs during IP3-evoked global Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3 - PMC [pmc.ncbi.nlm.nih.gov]

The Investigator's Guide to ci-IP3/PM: Precision Control and High-Resolution Analysis of Calcium Puffs

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Global Waves to Elementary Puffs

For decades, our understanding of intracellular calcium (Ca²⁺) signaling was dominated by the observation of global Ca²⁺ waves, sweeping across the cytoplasm to orchestrate a vast array of cellular processes, from fertilization to apoptosis.[1] While transformative, this macroscopic view left a fundamental question unanswered: what are the elemental building blocks of these complex signals? The discovery of "calcium puffs" – localized, transient Ca²⁺ release events – provided a crucial piece of the puzzle, revealing the hierarchical nature of calcium signaling.[2] These puffs, arising from the coordinated opening of a few clustered inositol 1,4,5-trisphosphate receptors (IP₃Rs) on the endoplasmic reticulum (ER), are now recognized as the fundamental units of IP₃-mediated Ca²⁺ signaling.[3][4]

Harnessing the ability to precisely induce and meticulously analyze these fleeting events is paramount for dissecting the intricacies of Ca²⁺ signaling and developing targeted therapeutics.[5][6] This guide provides a comprehensive technical overview and field-proven insights into the use of caged Ins(1,4,5)P₃/PM (ci-IP₃/PM) , a powerful tool for the controlled generation and high-resolution imaging of calcium puffs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Genesis of a Calcium Puff: A Symphony of Molecular Events

Calcium puffs are not random occurrences but rather the result of a tightly regulated cascade of molecular events. Understanding this pathway is critical for designing and interpreting experiments that probe its function.

The IP₃ Signaling Cascade: From Receptor to Second Messenger

The journey begins at the plasma membrane with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli. This triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6]

The IP₃ Receptor: A Coincidence Detector at the ER

IP₃ diffuses through the cytoplasm and binds to its receptor, the IP₃R, a ligand-gated Ca²⁺ channel embedded in the ER membrane.[7] The IP₃R is a sophisticated molecular machine, acting as a coincidence detector that requires both IP₃ binding and a permissive cytosolic Ca²⁺ concentration to open.[8] This phenomenon, known as Ca²⁺-induced Ca²⁺ release (CICR), is the key to the regenerative and localized nature of calcium puffs.[8]

The Puff Site: A Pre-assembled Signaling Hub

Calcium puffs originate from discrete, stable clusters of IP₃Rs.[4][9] These clusters, often containing a few to a few tens of functional receptors, act as signaling "hotspots."[8][10] The opening of a single IP₃R within a cluster can release enough Ca²⁺ to activate neighboring IP₃Rs via CICR, leading to a coordinated burst of Ca²⁺ release – the calcium puff.[3] All three subtypes of IP₃Rs have been shown to generate these elementary Ca²⁺ signals.[7]

Figure 1. The IP₃ signaling pathway leading to the generation of a calcium puff.

ci-IP₃/PM: A Tool for Precision and Control

To dissect the mechanisms of calcium puff generation and regulation, researchers require tools that offer precise spatiotemporal control over IP₃ levels. ci-IP₃/PM emerges as a superior choice for this purpose.

The "Caged" Concept: Light-Induced Activation

"Caged" compounds are biologically active molecules that are rendered inert by a photolabile protecting group.[11] A flash of UV light cleaves this "cage," releasing the active molecule with high temporal and spatial precision.[11][12] This technique, known as flash photolysis, allows for the instantaneous and localized elevation of the concentration of the molecule of interest.[11]

ci-IP₃/PM: A Cell-Permeant and Slowly Metabolized IP₃ Analog

ci-IP₃/PM is a cell-permeant derivative of IP₃ that is "caged" with a photolabile group.[13][14] Its key advantages include:

-

Cell Permeability: The propionoxymethyl (PM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane, eliminating the need for invasive loading techniques like microinjection.[14]

-

Intracellular Trapping: Once inside the cell, cytosolic esterases cleave the PM groups, trapping the now-polar caged IP₃ in the cytoplasm.

-

Photorelease of a Potent Agonist: Upon photolysis with UV light (typically around 330-360 nm), ci-IP₃ releases i-IP₃ (D-2,3-O-isopropylidine-IP₃), a potent and slowly metabolized analog of IP₃.[7][14] The slow metabolism of i-IP₃ ensures a sustained and uniform concentration of the agonist, facilitating the study of puff kinetics and frequency.[14]

| Feature | ci-IP₃/PM | Endogenous IP₃ |

| Delivery | Non-invasive, cell-permeant | Generated intracellularly upon receptor stimulation |

| Activation | Spatiotemporally precise UV photolysis | Diffuse and dependent on enzyme kinetics |

| Metabolism | Slow, providing a stable concentration of i-IP₃ | Rapidly metabolized |

| Experimental Control | High | Low to moderate |

Table 1. Comparison of ci-IP₃/PM with endogenous IP₃ for studying calcium puffs.

Experimental Workflow: From Cell Culture to Data Analysis

The following protocol provides a robust framework for the use of ci-IP₃/PM to induce and image calcium puffs using Total Internal Reflection Fluorescence (TIRF) microscopy. TIRF microscopy is the method of choice for this application due to its ability to selectively excite fluorophores in a very thin layer (typically <100 nm) near the coverslip, providing an exceptional signal-to-noise ratio for imaging events at the cell-substrate interface where many puff sites are located.[4][15]

Step-by-Step Methodology

3.1.1. Cell Culture and Plating

-

Culture cells of interest (e.g., HEK293, HeLa, or SH-SY5Y) under standard conditions.

-

24-48 hours prior to imaging, plate the cells onto high-quality glass coverslips suitable for TIRF microscopy. Cell confluence should be around 50-70% at the time of the experiment to ensure healthy, isolated cells.

3.1.2. Loading of ci-IP₃/PM and Calcium Indicator

-

Prepare a loading solution containing a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) and ci-IP₃/PM in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Typical concentrations are 2-5 µM for Fluo-4 AM and 1-2 µM for ci-IP₃/PM. The inclusion of a mild non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in the solubilization of the AM esters.

-

Incubate the cells in the loading solution for 30-45 minutes at room temperature, protected from light.

-

Wash the cells gently with fresh imaging buffer to remove extracellular dye and caged compound. Allow the cells to de-esterify for at least 30 minutes at room temperature before imaging.

3.1.3. TIRF Microscopy and Photolysis

-

Mount the coverslip onto the TIRF microscope.

-

Identify a healthy, well-adhered cell and bring it into focus in TIRF mode.

-

Acquire a baseline fluorescence image sequence to ensure the cell is quiescent.

-

Deliver a brief pulse of UV light (e.g., from a flash lamp or a dedicated UV laser) to the entire field of view or a specific region of interest to photolyze the ci-IP₃.[16] The duration and intensity of the flash should be optimized to elicit a sub-maximal response, characterized by the appearance of discrete calcium puffs rather than a global Ca²⁺ wave.

-

Immediately following the photolysis flash, acquire a time-lapse series of fluorescence images at a high frame rate (e.g., 100 Hz) to capture the rapid kinetics of the calcium puffs.

3.1.4. Data Analysis

-

Correct for photobleaching if necessary.

-

Identify calcium puff sites using automated or manual detection methods. Puffs will appear as localized, transient increases in fluorescence.[7]

-

For each puff, quantify key parameters such as amplitude (ΔF/F₀), rise time, and duration.

-

Analyze the frequency of puffs at individual sites and across the cell.

-

Determine the spatial distribution of puff sites.

Figure 2. Experimental workflow for the study of calcium puffs using ci-IP₃/PM and TIRF microscopy.

Interpretation and Trustworthiness: A Self-Validating System

The elegance of the ci-IP₃/PM system lies in its ability to create a self-validating experimental framework. By titrating the intensity of the photolysis flash, one can control the concentration of uncaged i-IP₃. This allows for the systematic study of the dose-response relationship between IP₃ concentration and puff frequency, a key parameter in understanding the sensitivity of the IP₃R clusters.[17]

A critical aspect of ensuring the trustworthiness of the data is the confirmation that the observed events are indeed IP₃-mediated calcium puffs. This can be validated by:

-

Pharmacological Inhibition: Pre-treatment of cells with an IP₃R antagonist, such as xestospongin C or 2-APB, should abolish the photolysis-induced Ca²⁺ signals.

-

Depletion of ER Ca²⁺ Stores: Pre-treatment with a SERCA pump inhibitor, such as thapsigargin, will deplete the ER Ca²⁺ stores and prevent the generation of puffs.

-

Control Experiments: Performing the experiment without ci-IP₃/PM loading should not yield any Ca²⁺ signals upon UV illumination, confirming that the UV flash itself is not causing Ca²⁺ release.

Future Directions and Drug Development Implications